molecular formula C15H16F3NO4 B3032565 Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate CAS No. 23779-94-4

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate

Cat. No.: B3032565
CAS No.: 23779-94-4
M. Wt: 331.29 g/mol
InChI Key: WYFXGNBPATUXFG-UHFFFAOYSA-N
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Description

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate is a high-purity chemical intermediate of significant interest in medicinal chemistry research. This compound is an N-substituted derivative of ortho-trifluoromethylaniline that features a twofold Michael acceptor system, which contributes to its reactivity . Its primary research value lies in its role as a key precursor for the synthesis of 8-fluoroquinolone derivatives . The fluoroquinolone scaffold is a critical building block in pharmaceuticals, and molecules containing it have demonstrated a wide spectrum of biological activities in research settings. These potential applications include serving as platforms for developing antimalarial , anti-tuberculosis , and anticancer agents . Crystallographic studies show that the molecule is nearly planar, with the least-squares planes of the phenyl ring and the Michael system enclosing an angle of 15.52(5)°. The structure is stabilized by intramolecular N—H⋯O and N—H⋯F hydrogen bonds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-9,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFXGNBPATUXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389300
Record name 6J-002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-94-4
Record name 6J-002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis via Condensation Reaction

The most widely documented preparation involves a condensation reaction between 2-(trifluoromethyl)aniline and diethyl(ethoxymethylene)malonate. The procedure, adapted from Eswaran et al. (2009), proceeds as follows:

  • Reactants :

    • 2-(Trifluoromethyl)aniline (1.0 g, 0.0062 mol)
    • Diethyl(ethoxymethylene)malonate (4.02 g, 0.0186 mol)
  • Reaction Conditions :

    • The reactants are combined as a suspension and heated to 110°C for 4 hours.
    • The mixture is cooled to room temperature, yielding a solid product.
  • Purification :

    • The crude product is filtered, washed with petroleum ether, and recrystallized using ethanol.
    • Yield : 88.29% (1.81 g)
    • Melting Point : 357–358 K.

This method is favored for its high yield and simplicity, avoiding toxic catalysts or solvents. The reaction likely proceeds via a Michael addition mechanism, facilitated by the electron-withdrawing trifluoromethyl group activating the aniline nucleophile.

Crystallographic Insights into Reaction Optimization

Crystal structure analysis reveals intramolecular N–H···O and N–H···F hydrogen bonds, which stabilize the planar conformation of the Michael system. The angle between the phenyl ring and the Michael system planes is 15.52°, minimizing steric hindrance and promoting reaction efficiency. These structural insights validate the choice of ethanol for recrystallization, as polar solvents enhance hydrogen-bonded network formation.

Characterization Data

Physicochemical Properties

Parameter Value Source
Molecular Formula C₁₅H₁₆F₃NO₄
Molar Mass 331.29 g/mol
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 7.8080 Å, b = 10.1485 Å, c = 10.5265 Å
Melting Point 357–358 K

Spectroscopic and Crystallographic Analysis

  • X-ray Diffraction : The crystal packing exhibits intermolecular C–H···O interactions, forming infinite chains along the direction. The shortest intercentroid distance between aromatic systems is 3.6875 Å.
  • Hydrogen Bonding : Intramolecular N–H···O (2.00 Å) and N–H···F (2.64 Å) bonds contribute to conformational rigidity.

Comparative Analysis of Synthetic Approaches

While the classical method remains predominant, alternative routes using microwave-assisted synthesis or palladium-catalyzed couplings (e.g., Suzuki reactions) have been explored for related trifluoromethylaniline derivatives. However, these methods often require complex catalysts (e.g., Pd(PPh₃)₄) and multi-step protocols, reducing cost-effectiveness for large-scale production. By contrast, the condensation reaction achieves comparable yields (88%) with minimal purification steps.

Chemical Reactions Analysis

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The Michael system in the compound’s structure can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Diethyl 2-(Benzyl(methyl)amino)propanedioate
  • Structure : Features benzyl and methyl substituents instead of the trifluoromethyl-aniline group.
  • Synthesis : Derived from diethyl bromomalonate and methylbenzylamine, differing in the amine reagent used compared to the title compound .
b) Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate
  • Structure : Contains diisobutoxy groups (OCH₂C(CH₃)₂) on the phenyl ring.
  • Impact: The bulky isobutoxy substituents increase steric hindrance, likely reducing crystal packing efficiency compared to the compact trifluoromethyl group. This may lower melting points and enhance solubility in nonpolar solvents .
c) Diethyl 2-[(Pyrrolidin-1-ylamino)methylidene]propanedioate
  • Structure : Incorporates a pyrrolidine ring (cyclic secondary amine) instead of the aniline group.
  • Impact : The cyclic amine may enhance basicity and alter hydrogen-bonding patterns, favoring stronger intermolecular interactions .

Hydrogen Bonding and Crystallographic Analysis

Compound Intramolecular H-Bonds Intermolecular Interactions Dihedral Angle (Aromatic/Michael System)
Title Compound N–H···O, N–H···F C–H···O chains along [110] 15.52°
Diethyl 2-(Benzyl(methyl)amino) Likely N–H···O (unreported) Not characterized N/A
3,4-Diisobutoxy derivative N–H···O (assumed) C–H···O (weaker due to steric bulk) Likely larger angle due to substituents
Pyrrolidine derivative N–H···O (enhanced by cyclic amine) Potential N–H···O networks N/A

The title compound’s intermolecular C–H···O interactions create a robust supramolecular architecture, while steric bulk in the diisobutoxy derivative may disrupt such networks. The pyrrolidine derivative’s cyclic amine could promote more directional hydrogen bonding, akin to Etter’s rules for molecular recognition .

Crystallographic Methodology

  • Software : SHELX suite (SHELXL for refinement, SHELXS for solution) and ORTEP-3 for graphical representation were critical in determining molecular geometries .
  • Validation : Tools like checkCIF ensured structural accuracy, with R factors ≤ 0.044 for the title compound .

Biological Activity

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate, also known by its CAS number 370-35-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula C15H16F3NO4C_{15}H_{16}F_{3}NO_{4} and a molecular weight of approximately 331.29 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC15H16F3NO4
Molecular Weight331.29 g/mol
Density1.282 g/cm³
Boiling Point340.4 °C
Flash Point159.7 °C
Melting PointNot available

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The compound exhibits a twofold Michael system that facilitates nucleophilic attacks, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Antimicrobial Properties

Research has demonstrated that derivatives of trifluoromethylaniline exhibit antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies indicate that it can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. The presence of the trifluoromethyl group may enhance its interaction with cellular targets, leading to increased efficacy against tumor cells .

Antiviral Effects

The compound has also shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and replication . This activity highlights its potential as a lead compound for developing antiviral therapies.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives, including this compound. Results indicated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : In another study, diethyl derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The trifluoromethyl substitution was found to be crucial for enhancing antibacterial potency .
  • Mechanistic Insights : A mechanistic study revealed that the compound's interaction with cellular targets leads to increased levels of reactive oxygen species (ROS), contributing to its antitumor effects by promoting apoptosis in cancer cells .

Q & A

Q. What synthetic routes are commonly employed to prepare Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate, and how are intermediates characterized?

The compound is synthesized via condensation reactions between ortho-trifluoromethylaniline derivatives and diethyl propanedioate precursors. Key steps include:

  • Michael addition : Formation of the methylidene linkage via reaction of aniline derivatives with malonate esters under acidic or basic conditions.
  • Purification : Column chromatography or recrystallization in ethanol to isolate the product .
  • Characterization : NMR (¹H, ¹³C, ¹⁹F) confirms the methylidene bridge and trifluoromethyl group. LCMS (e.g., m/z 331 [M+H]+) and HPLC (retention time analysis) validate purity .

Q. Which crystallographic software and methods are used to determine the molecular structure of this compound?

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography .
  • Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 200 K) to minimize thermal motion artifacts. MoKα radiation (λ = 0.71073 Å) provides high-resolution data .
  • Validation : R-factor (<0.05) and wR-factor (<0.15) ensure structural reliability. PLATON or CCDC tools check for missed symmetry or disorder .

Q. How is purity assessed during synthesis, and what analytical techniques are critical?

  • LCMS : Monitors molecular ion peaks (e.g., m/z 331 [M+H]+) and detects side products .
  • HPLC : Retention time consistency (e.g., 1.03 minutes under SMD-FA05 conditions) confirms batch reproducibility .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, F content to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?

  • Multi-Temperature Studies : Compare data collected at 100 K vs. 298 K to distinguish static disorder from thermal motion .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with overlapping lattices .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies directional interactions that may influence geometry. For example, intramolecular N–H⋯O/F bonds stabilize the methylidene conformation .

Q. What experimental designs are recommended to optimize synthetic yield while minimizing byproducts?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. imine tautomers).
  • Green Chemistry Approaches : Substitute volatile solvents (e.g., DCM) with ionic liquids or scCO₂ to enhance sustainability .

Q. How does the compound’s electronic structure influence its role as a pharmacophore in drug discovery?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions .
  • Bioisosterism : Replace the trifluoromethyl group with other halogens (e.g., Cl, Br) to study SAR in antiviral or antitumor analogs .

Q. What methodologies are used to validate hydrogen bonding patterns in the crystal lattice?

  • X-Ray Charge Density Analysis : Maps electron density around donor-acceptor pairs (e.g., N–H⋯O vs. C–H⋯O) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 3.6875 Å π-π stacking in the title compound) .
  • Dynamic NMR : Detects hydrogen bond reversibility in solution, complementing solid-state data .

Q. How can researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Solvent Effects : Simulate NMR shifts using COSMO-RS or IEF-PCM models to account for solvent polarity .
  • Conformational Sampling : MD simulations identify dominant conformers in solution, reconciling with X-ray structures .

Q. What strategies ensure compound stability under varying storage or reaction conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., melting point at 357 K) .
  • Light Sensitivity Tests : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation.
  • Moisture Control : Karl Fischer titration monitors water content, critical for hydrolysis-prone esters .

Q. How is the compound integrated into supramolecular systems, and what characterization techniques are essential?

  • Co-Crystallization : Co-form with hydrogen bond acceptors (e.g., pyridine derivatives) to study self-assembly .
  • PXRD : Confirms phase purity in bulk materials vs. single-crystal data .
  • Solid-State NMR : Probes molecular mobility and polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
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Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate

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